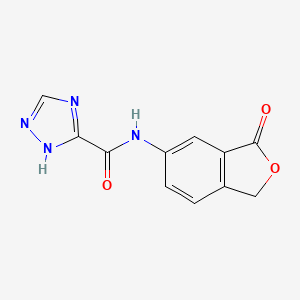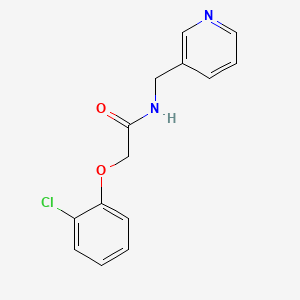![molecular formula C19H13ClN4O B5721501 6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been reported to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is its potential therapeutic applications. It can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline can be accomplished by several methods. One of the commonly used methods involves the reaction of 6-chloro-2-(3-pyridinyl)quinoline with 4-methyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under reflux conditions.
Applications De Recherche Scientifique
6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(4-methylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c1-12-9-22-24(11-12)19(25)16-8-18(13-3-2-6-21-10-13)23-17-5-4-14(20)7-15(16)17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFKGYVXTXJAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)


![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)


![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
